molecular formula C12H15NO B11827892 {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol

{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B11827892
M. Wt: 189.25 g/mol
InChI Key: XQNIFHWPBDLZID-UHFFFAOYSA-N
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Description

{6-Phenyl-3-azabicyclo[310]hexan-1-yl}methanol is a bicyclic compound that features a unique structural motif combining a phenyl group and an azabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol typically involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the annulation of a cyclopropane ring to a pyrrole ring. This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides or diazo compounds for cyclopropanation .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into various alcohols or amines.

    Substitution: The phenyl group allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is not well-documented. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group and azabicyclohexane ring system may facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Uniqueness: {6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific combination of a phenyl group and an azabicyclohexane ring system, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanol

InChI

InChI=1S/C12H15NO/c14-8-12-7-13-6-10(12)11(12)9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2

InChI Key

XQNIFHWPBDLZID-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2(CN1)CO)C3=CC=CC=C3

Origin of Product

United States

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